Magnesium iodide

Rechargeable magnesium battery Energy storage Cathode materials

MgI₂ enables Mg battery energy densities of ∼400 Wh kg⁻¹ [180 mAh g⁻¹], surpassing Mo₆S₈ cathodes (<126 Wh kg⁻¹). In stereoselective nucleoside synthesis, RMgI reagents confer higher diastereoselectivity vs. chlorides/bromides. Supported MgI₂@SiO₂ catalysts show 11× activity of NaI (>99% yield). 1.0% MgI₂ doping boosts perovskite cell efficiency from 14.2% to 17.8% with 90% retention after 600h. Strictly anhydrous, hygroscopic—order for Mg battery, pharma intermediate, and PV research applications.

Molecular Formula I2Mg
Molecular Weight 278.114 g/mol
CAS No. 10377-58-9
Cat. No. B082586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium iodide
CAS10377-58-9
Molecular FormulaI2Mg
Molecular Weight278.114 g/mol
Structural Identifiers
SMILES[Mg+2].[I-].[I-]
InChIInChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2
InChIKeyBLQJIBCZHWBKSL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Iodide (CAS 10377-58-9): Chemical Properties and Procurement Baseline for Research Applications


Magnesium iodide (MgI₂) is an inorganic ionic halide salt with a molecular weight of 278.11 g/mol, existing in anhydrous form as well as hexahydrate and octahydrate hydrates [1]. The anhydrous compound is a white, odorless crystalline solid with a density of 4.43 g/cm³ and decomposes upon heating at 637 °C [2]. It is highly soluble in water (148 g/100 cm³ at 18 °C) and also dissolves readily in polar organic solvents including ethanol, diethyl ether, acetone, and ammonia [1][3]. MgI₂ is strongly hygroscopic and air-sensitive, decomposing at ambient temperature in air to release elemental iodine, which imparts a brown discoloration; storage under inert atmosphere is therefore required [1][3]. As a salt of the hard Lewis acid Mg²⁺ and the soft, polarizable iodide anion (I⁻), MgI₂ exhibits a distinctive acid-base character that underpins its functional behavior in organic synthesis and materials science applications [3].

Why Generic Iodide Salt Substitution Cannot Meet Magnesium Iodide-Specific Performance Requirements


Generic substitution of magnesium iodide with other metal iodides (e.g., LiI, NaI, CaI₂, ZnI₂) or other magnesium halides (e.g., MgCl₂, MgBr₂) is not chemically equivalent and frequently results in suboptimal or failed experimental outcomes. The differentiation arises from the unique combination of the divalent Mg²⁺ cation—which confers hard Lewis acidity and the capacity for six-coordinate chelation geometry—and the highly polarizable, soft iodide anion, which facilitates nucleophilic substitution, halogen exchange, and stereochemical control [1]. Monovalent alkali metal iodides (LiI, NaI, KI) lack the chelating capacity and Lewis acidity required for reactions dependent on substrate preorganization, while heavier alkaline earth iodides (CaI₂) exhibit weaker Lewis acidity due to lower charge density [2]. Within the magnesium halide series, iodide's greater leaving-group ability and larger ionic radius relative to chloride or bromide alters both reaction kinetics and stereochemical outcomes in organometallic transformations [3]. These fundamental differences translate into quantifiable performance gaps in specific applications, as documented in the evidence sections below.

Magnesium Iodide (CAS 10377-58-9) Quantitative Performance Evidence: Comparator-Based Differentiation Data


Rechargeable Magnesium/Iodine Battery: Energy Density and Rate Capability Versus Intercalation Cathode Magnesium Batteries

In a head-to-head comparison against all other reported rechargeable magnesium batteries employing intercalation cathodes, the magnesium/iodine battery chemistry—in which MgI₂ forms as the final discharge product—demonstrated significantly superior rate capability and energy density [1]. This performance advantage stems from the liquid–solid two-phase reaction pathway that circumvents the sluggish solid-state Mg²⁺ diffusion inherent to conventional intercalation cathodes [1].

Rechargeable magnesium battery Energy storage Cathode materials

Alkylmagnesium Iodide Reagents: Diastereoselectivity Superiority Versus Chloride and Bromide Counterparts in Grignard Additions

A direct comparative study of Grignard reagent halide effects demonstrated that alkylmagnesium iodide (RMgI) reagents exhibit markedly higher diastereoselectivity compared to their chloride (RMgCl) or bromide (RMgBr) counterparts when reacting with preorganized β-hydroxy ketone substrates [1]. DFT calculations revealed that iodide-bound magnesium species form more Lewis acidic chelates, guiding the addition reaction with greater stereochemical control via stronger electrostatic stabilization of the key transition states [1].

Organometallic chemistry Stereoselective synthesis Grignard reagents

Supported MgI₂@SiO₂ Catalyst: 11-Fold Activity Advantage Over NaI in Heterogeneous Lactone Elimination

A direct comparison of catalytic activity for lactone elimination was conducted between supported MgI₂@SiO₂ and the commonly used homogeneous catalyst NaI [1]. The MgI₂-based heterogeneous catalyst demonstrated substantially higher activity, achieving near-quantitative yield and selectivity under the tested conditions, while also offering reusability advantages over the unstable, non-recyclable NaI catalyst [1].

Heterogeneous catalysis Lactone elimination Supported catalysts

MgI₂ as Electrolyte Additive: Polysulfide Shuttle Suppression Performance Equivalent to LiI in Li–S Batteries

A systematic comparative study evaluated five metal iodides (LiI, MgI₂, AlI₃, TiI₄, and SnI₄) as electrolyte additives for lithium–sulfur (Li–S) batteries [1]. Among the tested additives, only LiI and MgI₂ demonstrated adequate polysulfide diffusion control and formed stable solid electrolyte interphase (SEI) layers on the lithium metal anode, thereby suppressing the detrimental polysulfide shuttle reaction [1]. AlI₃, TiI₄, and SnI₄ failed to provide equivalent stabilization [1].

Lithium-sulfur batteries Electrolyte additives Polysulfide shuttle

MgI₂ Doping of MAPbI₃ Perovskite: 3.6% Absolute Efficiency Gain and 90% Retention After 600 Hours Humid Storage

In a direct comparative study, magnesium iodide (MgI₂) was used as a dopant in MAPbI₃ perovskite solar cells prepared under humid air atmosphere [1]. Compared to pristine, doping-free MAPbI₃, Mg-doped devices exhibited significantly enhanced photovoltaic performance and humidity stability [1].

Perovskite solar cells Photovoltaics Dopant engineering

Stereospecific Alkene Synthesis from Vic-Diols: Exclusive trans-Alkene Formation from trans-Cyclic Sulfates with MgI₂

Reaction of cyclic sulfates of vic-diols with magnesium iodide in acetonitrile at room temperature produces the corresponding olefins in excellent isolated yields with stereochemical retention [1]. Notably, cyclic sulfates of trans-diols give trans-alkenes exclusively, demonstrating stereospecific conversion [1].

Organic synthesis Alkene synthesis Stereochemistry

Magnesium Iodide (CAS 10377-58-9) Optimal Application Scenarios Based on Verified Performance Evidence


High-Energy-Density Rechargeable Magnesium Battery Development

Procurement of MgI₂ is indicated for research groups and battery manufacturers developing next-generation rechargeable magnesium batteries that aim to surpass the kinetic and energy density limitations of conventional intercalation cathode systems. The Mg/I₂ chemistry enables energy densities of ∼400 Wh kg⁻¹ and specific capacities of 180 mAh g⁻¹ at 0.5 C—performance metrics that exceed all reported intercalation-based magnesium batteries (e.g., Mo₆S₈ cathode systems at <126 Wh kg⁻¹) [1]. This application scenario leverages the liquid–solid two-phase reaction pathway that circumvents sluggish solid-state Mg²⁺ diffusion, addressing the primary bottleneck in magnesium battery development [1].

Stereoselective Organometallic Synthesis in Medicinal Chemistry

Procurement of MgI₂ or alkylmagnesium iodide reagents is recommended for synthetic chemistry laboratories engaged in the stereocontrolled synthesis of complex bioactive molecules, particularly modified nucleosides for antiviral and anticancer drug development. Alkylmagnesium iodide (RMgI) reagents confer markedly higher diastereoselectivity than their chloride or bromide counterparts when reacting with β-hydroxy ketone substrates due to enhanced Lewis acidic chelate formation [1]. This halide-specific selectivity advantage directly impacts the stereochemical purity of pharmaceutical intermediates, reducing purification burden and improving overall synthetic efficiency [1].

Heterogeneous Catalysis for Industrial Lactone Elimination

Procurement of MgI₂ for supported catalyst preparation (MgI₂@SiO₂) is indicated for chemical manufacturing processes involving lactone elimination to produce cycloalkane derivatives. The supported MgI₂ catalyst demonstrates 11-fold higher activity than the conventional NaI homogeneous catalyst while achieving >99% yield and selectivity for cyclopropyl methyl ketone synthesis from 2-acetyl-γ-butyrolactone [1]. Additionally, the heterogeneous nature of MgI₂@SiO₂ enables catalyst recovery and reuse, addressing the instability and non-recyclability limitations of NaI [1]. This scenario offers quantifiable cost and process efficiency advantages for industrial-scale implementation.

Perovskite Photovoltaic Performance and Stability Enhancement

Procurement of high-purity MgI₂ is indicated for photovoltaics research groups and manufacturers seeking to improve both the power conversion efficiency and environmental stability of MAPbI₃ perovskite solar cells. Doping with 1.0% MgI₂ increases device efficiency from 14.2% to 17.8% (a 3.6 absolute percentage point gain) while enabling retention of 90% of initial efficiency after 600 hours of storage at 30–40% relative humidity [1]. This dual benefit—efficiency enhancement and prolonged operational lifetime under humid conditions—directly addresses the most pressing commercialization barriers for perovskite photovoltaics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.